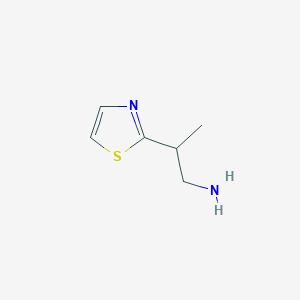

2-(1,3-Thiazol-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQVGMANBXIAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92932-30-4 | |

| Record name | 2-(1,3-thiazol-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,3 Thiazol 2 Yl Propan 1 Amine and Its Derivatives

Convergent and Multi-Step Synthesis Approaches

Convergent synthesis strategies offer an efficient route to complex molecules by preparing key fragments of the target structure separately before combining them in the final stages. rsc.orgnih.gov For 2-(1,3-thiazol-2-yl)propan-1-amine, this could involve the synthesis of a 2-substituted thiazole (B1198619) moiety and a separate aminopropane fragment, which are then joined.

Coupling reactions are fundamental to convergent strategies. A plausible approach involves coupling a pre-formed thiazole ring with a side chain. For instance, a 2-halothiazole can be coupled with an organometallic reagent containing the propan-1-amine backbone, or a derivative thereof. This method allows for the late-stage introduction of the aminopropyl group, providing flexibility in the synthesis of derivatives.

A robust and frequently employed multi-step approach involves the formation of an amide bond followed by its reduction to the corresponding amine. youtube.comorganic-chemistry.org This strategy is particularly useful for constructing the aminopropyl side chain attached to the thiazole ring.

The synthesis begins with a carboxylic acid, such as 2-(1,3-thiazol-2-yl)propanoic acid, which is activated and coupled with an amine source (e.g., ammonia or a protected amine). A variety of modern coupling reagents can facilitate this amide bond formation. nih.govresearchgate.net

Common Amide Coupling Reagents:

| Reagent Name | Full Name |

|---|---|

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

Once the amide, 2-(1,3-thiazol-2-yl)propanamide, is formed, it is reduced to the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, effectively converting the carbonyl group of the amide into a methylene (B1212753) (CH₂) group. youtube.com This two-step sequence provides a reliable pathway to the desired amine from a carboxylic acid precursor. youtube.comorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are well-suited for the synthesis of 2-substituted thiazoles. thieme-connect.comresearchgate.netcdnsciencepub.com The Negishi cross-coupling, for example, has been demonstrated as an efficient method for preparing 2-aryl and 2-heteroaryl substituted thiazoles. thieme-connect.com

In this approach, a 2-halothiazole, such as 2-bromothiazole, is converted into an organozinc intermediate. thieme-connect.com This thiazolezinc reagent is then coupled with a suitable electrophile bearing the propyl-amine side chain (or a precursor) in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄. thieme-connect.com This method displays good functional group tolerance, making it a versatile strategy. thieme-connect.comacs.org

Example of a Negishi Coupling Reaction Step:

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

Classical and Modern Synthetic Transformations

The formation of the thiazole ring itself is a cornerstone of many synthetic routes. Classical methods, which have been refined over decades, remain highly relevant for preparing the core heterocyclic structure.

The synthesis of thiazoles from thiosemicarbazones is a well-established method. scielo.brnih.govresearchgate.netdovepress.com This process typically begins with the reaction of an aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone. scielo.br This intermediate can then undergo cyclization with an α-halocarbonyl compound, such as an α-bromo ketone, to yield the 2-amino-thiazole derivative. scielo.brdovepress.com

For the target molecule, a relevant thiosemicarbazone could be cyclized to introduce the necessary substitution pattern on the thiazole ring. The ease of synthesis and the possibility of creating a wide diversity of derivatives make this an attractive pathway in medicinal chemistry. scielo.br

General Thiosemicarbazone Cyclization:

| Starting Material 1 | Starting Material 2 | Product | Yield Range |

|---|

The Hantzsch thiazole synthesis is arguably the most prominent and widely used method for constructing the thiazole ring. organic-chemistry.orgwikipedia.orgrsc.orgnih.gov The reaction involves the condensation of an α-haloketone with a thioamide. wikipedia.org To generate a precursor for this compound, one could use a thioamide like 2-aminopropanethioamide and react it with an α-haloaldehyde such as chloroacetaldehyde.

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the α-halocarbonyl and thioamide components. nih.gov Modern variations of this reaction utilize microwave assistance to reduce reaction times and improve yields compared to conventional heating methods. nih.gov Solvent-free conditions have also been developed, aligning with the principles of green chemistry. researchgate.net

Hantzsch Thiazole Synthesis:

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| α-Haloketone | Thioamide | Neutral Solvent rsc.org | Substituted Thiazole |

| α-Haloketone | N-monosubstituted thiourea | Acidic Conditions rsc.org | Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles |

Green Chemistry Techniques in this compound Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of pharmaceutical compounds. These methods aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.com For the synthesis of thiazole derivatives, microwave-assisted synthesis and ultrasonic irradiation have emerged as prominent green techniques. tandfonline.comnih.gov

Microwave-assisted organic synthesis has become an effective technique for generating new heterocyclic scaffolds for drug discovery. d-nb.info This method utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance the purity of the final compounds. tandfonline.comnih.gov The uniform heating provided by microwaves can also lead to a higher atom economy and reduced energy consumption compared to conventional heating methods. tandfonline.com

Several studies have successfully employed microwave-assisted synthesis for the preparation of various thiazole derivatives. For instance, novel 1-thiazolyl-pyridazinedione derivatives have been prepared via a multicomponent synthesis under microwave irradiation, utilizing an eco-friendly, naturally occurring chitosan basic catalyst. nih.gov This approach resulted in high yields and short reaction times. nih.gov Similarly, a series of novel thiazole analogues were synthesized through a microwave-assisted multicomponent reaction of thiocarbohydrazide, aldehydes, and substituted phenacyl bromides in ethanol with a catalytic amount of acetic acid. tandfonline.com Another example includes the synthesis of new thiazole-substituted dibenzofurans from dibenzofuran derivatives and substituted thiosemicarbazones under microwave irradiation, which afforded the desired compounds in high yields. d-nb.info

| Starting Materials | Reaction Conditions | Product Type | Reference |

| Thiocarbohydrazide, Aldehydes, Phenacyl bromides | Ethanol, Acetic acid, Microwave irradiation | Thiazole analogues | tandfonline.com |

| Dibenzofuran derivatives, Substituted thiosemicarbazones | Ethanol, Microwave irradiation | Thiazole-substituted dibenzofurans | d-nb.info |

| Pregnenolone, Testosterone, Estrone | One-pot reaction, Microwave assistance | Steroidal thiazole derivatives | hep.com.cn |

| Arylazothiazole derivatives | Chitosan catalyst, Microwave irradiation | Thiazolyl-pyridazinediones | nih.gov |

Ultrasonic irradiation is another green chemistry technique that utilizes sound waves, typically in the range of 20 kHz to 10 MHz, to promote chemical reactions. wisdomlib.orgekb.eg The phenomenon responsible for this is acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the liquid medium. ekb.eg This collapse generates localized "hot spots" with extremely high temperatures and pressures, which can significantly accelerate reaction rates. ekb.eg

The application of ultrasound in the synthesis of heterocyclic compounds has been shown to offer several advantages, including shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.govekb.eg This technique is considered an eco-friendly and efficient synthetic strategy. wisdomlib.org For example, an ultrasound-assisted C-H functionalization of ketones has been developed for the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. organic-chemistry.org This method is particularly noteworthy as it uses water as a green solvent and does not require a metal catalyst. organic-chemistry.org The use of ultrasound has been shown to be more efficient than silent (non-irradiated) conditions, leading to faster reactions and higher yields. nih.gov

Synthetic Strategies for Analogues and Related Scaffolds

The development of synthetic strategies to generate a library of analogues and related scaffolds is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The thiazole ring is a versatile scaffold found in numerous FDA-approved drugs and serves as a key component in the design of new bioactive molecules. nih.gov

One of the most common and versatile methods for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This method typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative. researchgate.net This approach has been utilized to synthesize a variety of N,N-disubstituted β-amino acids and their derivatives bearing thiazole, aromatic, and heterocyclic fragments. researchgate.net For example, 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and 1,2-dibromoethane. researchgate.net

Another strategy involves the reaction of thioureido acid with corresponding acetophenones to prepare thiazole derivatives bearing a β-amino acid moiety. mdpi.com The reactivity of the resulting carboxylic group can be further exploited for esterification and subsequent hydrazinolysis to generate a diverse range of analogues. mdpi.com

The synthesis of N,4-diaryl-1,3-thiazole-2-amines has been achieved through the condensation of aniline derivatives with carbon disulfide, followed by a one-pot reaction to form aryl thioamides, which are then cyclized to the desired thiazole scaffold. nih.gov This multi-step synthesis allows for the introduction of various substituents on the aromatic rings, leading to a library of compounds for biological evaluation. nih.gov

Furthermore, novel thiazole derivatives containing other heterocyclic scaffolds, such as imidazole and furan, have been synthesized. nih.gov These hybrid molecules are designed to explore the synergistic effects of combining different pharmacophores. The synthesis of these compounds often involves multi-step reaction sequences, starting from a core heterocyclic ketone. nih.gov

The table below summarizes various synthetic strategies for producing analogues and related scaffolds of this compound.

| Synthetic Strategy | Key Reactants | Resulting Scaffold/Analogue | Reference |

| Hantzsch Thiazole Synthesis | α-Haloketones, Thioamides/Thiourea | Substituted thiazoles | researchgate.net |

| Condensation and Cyclization | Thioureido acid, Acetophenones | Thiazoles with β-amino acid moieties | mdpi.com |

| Multi-step Synthesis | Aniline derivatives, Carbon disulfide | N,4-diaryl-1,3-thiazole-2-amines | nih.gov |

| Hybrid Molecule Synthesis | Furan imidazolyl ketone, N-arylthiosemicarbazide | Thiazoles with imidazole and furan scaffolds | nih.gov |

| Reaction with 1,3-dibromopropane | Thiocarbamoyl derivative | Thiazinane derivatives | nih.gov |

Reactivity and Transformation Pathways of 2 1,3 Thiazol 2 Yl Propan 1 Amine

Oxidation Reactions of the Thiazole (B1198619) Moiety and Side Chain

The oxidation of 2-(1,3-thiazol-2-yl)propan-1-amine can occur at several sites, including the thiazole ring's nitrogen and sulfur atoms, as well as the alkylamine side chain. The specific product obtained depends heavily on the oxidizing agent and reaction conditions used.

The nitrogen atom of the thiazole ring can be oxidized to form the corresponding aromatic thiazole N-oxide. wikipedia.org Efficient N-oxidation can be achieved using reagents like hypofluorous acid in acetonitrile (B52724) (HOF·CH3CN), which offers a direct and high-yielding route under mild conditions. rsc.org Other oxidants, such as meta-chloroperoxybenzoic acid (mCPBA), can also yield N-oxides, though sometimes with lower efficiency and longer reaction times. wikipedia.orgrsc.org Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones. wikipedia.org In some cases, particularly with strong oxidants like potassium permanganate, the thiazole ring can undergo oxidative cleavage. slideshare.net

The alkylamine side chain is also susceptible to oxidation. The free-radical induced oxidation of similar arylalkylamines has shown that reactions can generate α-aminoalkyl, β-aminoalkyl, and aminyl radicals. researchgate.net Photooxidation, for instance by singlet oxygen (¹O₂), can lead to the degradation of the thiazole ring itself, yielding triamide products through a Baeyer–Villiger-like rearrangement. acs.org

| Reactant | Oxidizing Agent | Major Product(s) | Reference(s) |

| Thiazole Moiety | HOF·CH3CN | Thiazole N-oxide | rsc.org |

| Thiazole Moiety | mCPBA, Peroxy acids | Thiazole N-oxide, Sulfoxide | wikipedia.orgrsc.org |

| Thiazole Moiety | ¹O₂ (Singlet Oxygen) | Triamide (via ring opening) | acs.org |

| Thiazole Moiety | KMnO₄ | Ring-opened products | slideshare.net |

| Alkylamine Side Chain | •OH (Hydroxyl Radicals) | α-aminoalkyl, β-aminoalkyl radicals | researchgate.net |

Reduction Reactions Leading to Thiazolidine (B150603) Derivatives

The thiazole ring is generally resistant to reduction by many common reducing agents due to its aromatic stability. slideshare.netpharmaguideline.com Catalytic hydrogenation over platinum, for example, is often ineffective for reducing the ring itself. pharmaguideline.com However, under more forceful conditions or with specific reagents, reduction is possible.

The most notable reduction of the thiazole ring involves the use of Raney nickel, which typically leads to desulfurization and subsequent ring cleavage. slideshare.netpharmaguideline.com For a compound like 4-phenylthiazole, this reaction results in 1-phenylethanamine, demonstrating the complete breakdown of the heterocyclic system. youtube.com

To achieve the conversion to a thiazolidine, the saturated analog of thiazole, a reduction of the endocyclic C=N and C=C bonds is required without cleaving the ring. While direct, high-yield reduction of a substituted thiazole to a stable thiazolidine is challenging, the synthesis of thiazolidine derivatives often proceeds through the condensation of a compound containing a thiol and an amine group with an aldehyde or ketone. nih.gov The reduced thiazole ring, a thiazolidine, is a core structure in important molecules like penicillin. pharmaguideline.com

| Reactant | Reducing Agent/Condition | Major Product | Description | Reference(s) |

| Thiazole Ring | Raney Nickel | Acyclic amine (e.g., 1-phenylethanamine from 4-phenylthiazole) | Ring opening and desulfurization | slideshare.netpharmaguideline.comyoutube.com |

| Thiazole Ring | Catalytic Hydrogenation (e.g., H₂/Pt) | No reaction (ring is resistant) | Aromatic stability prevents reduction | pharmaguideline.com |

| Cysteamine & Aldehyde | Condensation | Thiazolidine derivative | Formation of the reduced ring system | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The reactivity of the thiazole ring in substitution reactions is well-defined. The positions on the ring exhibit different electronic densities, making them susceptible to either electrophilic or nucleophilic attack. chemicalbook.com

Electrophilic Substitution: Calculations of π-electron density show that the C5 position is the most electron-rich, followed by C4, making C5 the primary site for electrophilic attack. chemicalbook.com The presence of an electron-donating group at the C2 position, such as the propan-1-amine group, further activates the C5 position towards electrophiles. pharmaguideline.com Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Achieved with a mixture of nitric and sulfuric acids. numberanalytics.com

Sulfonation: Requires vigorous conditions, using sulfuric acid and oleum. slideshare.net

Friedel-Crafts Acylation: Can occur in the presence of a Lewis acid catalyst. numberanalytics.com

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.comyoutube.com For a nucleophilic substitution to occur on the subject compound at C2, it would involve the displacement of the entire propan-1-amine side chain, which would require specific and likely harsh conditions. More commonly, nucleophilic substitution on a thiazole ring involves the displacement of a good leaving group, such as a halogen, from the C2 position. pharmaguideline.com The reactivity can be enhanced by quaternizing the ring nitrogen, which increases the acidity of the C2-hydrogen, allowing for deprotonation by a strong base (like n-butyllithium) to form a C2-lithiated thiazole. slideshare.netpharmaguideline.com This intermediate can then react with various electrophiles. pharmaguideline.com

| Reaction Type | Reagent Type | Preferred Position | Notes | Reference(s) |

| Electrophilic Substitution | Halogens (NBS, NCS), HNO₃/H₂SO₄ | C5 | Activated by the C2-alkylamine substituent. | chemicalbook.compharmaguideline.comnumberanalytics.com |

| Nucleophilic Substitution | Strong Nucleophiles (e.g., NaNH₂) | C2 | Typically requires a leaving group at C2. | chemicalbook.compharmaguideline.comyoutube.com |

| Deprotonation-Addition | Organolithium compounds (e.g., n-BuLi) | C2 | Forms a C2-lithiated intermediate that reacts with electrophiles. | slideshare.netpharmaguideline.com |

Formation of Schiff Bases from the Amine Functionality

The primary amine group of this compound readily reacts with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgniscpr.res.in This reaction is a cornerstone of amine chemistry.

The formation mechanism involves a two-step process:

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a hemiaminal or carbinolamine. wikipedia.orglibretexts.org

Dehydration: The hemiaminal, which is typically unstable and cannot be isolated, eliminates a molecule of water to form the stable C=N double bond of the imine. mnstate.edulibretexts.org

This condensation reaction is reversible and is typically catalyzed by acid. libretexts.org The reaction rate is optimal in a mildly acidic environment (around pH 5), as sufficient acid is needed to protonate the hydroxyl group of the hemiaminal to make it a good leaving group (H₂O), but not so much acid that it protonates the amine reactant, rendering it non-nucleophilic. libretexts.orglibretexts.org

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type | General Reaction |

| This compound | R-CHO (Aldehyde) | Aldimine (Schiff Base) |  |

| This compound | R-CO-R' (Ketone) | Ketimine (Schiff Base) |  |

Note: The images in the table above are representative of the general reaction and not of a specific, cited reaction.

Functional Group Interconversions and Modifications

The primary amine functionality is a versatile handle for numerous chemical transformations, allowing for the synthesis of a wide array of derivatives. fiveable.mesolubilityofthings.com These interconversions are fundamental in synthetic organic chemistry.

Key transformations involving the primary amine group include:

Acylation: The amine can be readily converted to an amide by reacting it with acyl chlorides or acid anhydrides. solubilityofthings.com This is a common strategy for protecting the amine group or modifying the compound's properties.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common issue, often leading to a mixture of products, including the quaternary ammonium (B1175870) salt. mnstate.edu

Conversion to Azides: The primary amine can be transformed into an azide (B81097) group (-N₃) via diazotization followed by substitution, or through other specialized reagents. Azides are useful synthetic intermediates that can be further reduced back to amines or participate in cycloaddition reactions. ub.eduvanderbilt.edu

These interconversions allow for the systematic modification of the side chain of this compound, enabling the exploration of structure-activity relationships in various contexts.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type | Reference(s) |

| Primary Amine (-NH₂) | Acyl Chloride (R-COCl), Base | Amide (-NH-CO-R) | Acylation | solubilityofthings.com |

| Primary Amine (-NH₂) | Alkyl Halide (R'-X) | Secondary Amine (-NHR'), Tertiary Amine (-NR'₂) | Alkylation | mnstate.edu |

| Primary Amine (-NH₂) | Ph₃P, DEAD, HN₃ | Azide (-N₃) | Mitsunobu Reaction | ub.edu |

| Alcohol (-OH) | MsCl, Et₃N then NaN₃ | Azide (-N₃) | Substitution (via Mesylate) | ub.edu |

Advanced Characterization Techniques for 2 1,3 Thiazol 2 Yl Propan 1 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(1,3-Thiazol-2-yl)propan-1-amine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a ¹H NMR spectrum, the protons of the thiazole (B1198619) ring are expected to appear as distinct signals in the aromatic region. The two hydrogens on the thiazole ring are not equivalent and would likely show up as doublets due to coupling with each other. The methine (CH) proton adjacent to the thiazole ring would be deshielded and appear as a multiplet. The methylene (B1212753) (CH₂) protons of the aminomethyl group would also form a multiplet, coupled to the adjacent methine proton. The primary amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent. libretexts.org The methyl (CH₃) protons would likely be a doublet, coupled to the methin proton. docbrown.info

In the ¹³C NMR spectrum, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule. The carbons of the thiazole ring would resonate at lower field (higher ppm values) due to their aromaticity. The chemical shifts of the aliphatic carbons (CH, CH₂, and CH₃) would appear at a higher field (lower ppm values). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and may vary in experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole C-H | 7.0 - 8.0 | 115 - 155 |

| Thiazole C-H | 7.0 - 8.0 | 115 - 155 |

| Thiazole C-S | - | 165 - 175 |

| Aliphatic CH | 3.0 - 3.5 | 40 - 50 |

| Aliphatic CH₂ | 2.8 - 3.2 | 45 - 55 |

| Aliphatic CH₃ | 1.2 - 1.5 | 15 - 25 |

| Amine NH₂ | 1.0 - 3.0 (broad) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₆H₁₀N₂S), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 142.22 g/mol ). nih.gov Due to the presence of an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule (142.0565), allowing for the determination of its elemental formula. nih.gov The fragmentation pattern is also characteristic. A common fragmentation pathway for primary amines is the alpha-cleavage, which would involve the loss of an alkyl radical to form a resonance-stabilized iminium cation. libretexts.org For this compound, the base peak might correspond to the fragment formed by the loss of a methyl group or the cleavage between the chiral carbon and the aminomethyl group.

Table 2: Predicted Mass Spectrometry Data for this compound (Based on predicted values from PubChem.) uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.06375 |

| [M+Na]⁺ | 165.04569 |

| [M-H]⁻ | 141.04919 |

| [M]⁺ | 142.05592 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The primary amine group (NH₂) is a key feature. It will exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending vibration (scissoring) is also expected around 1650-1580 cm⁻¹. orgchemboulder.comspectroscopyonline.com The aliphatic C-H bonds of the propyl chain will show stretching vibrations just below 3000 cm⁻¹. The thiazole ring will have characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. A C-N stretching vibration for the aliphatic amine is anticipated in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Primary/Secondary Amine (N-H) | Wagging | 910 - 665 |

| Alkane (C-H) | Stretch | 2960 - 2850 |

| Thiazole Ring (C=N, C=C) | Stretch | 1600 - 1400 |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 |

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula, C₆H₁₀N₂S, to confirm the compound's stoichiometry. The close correlation between the found and calculated percentages is a strong indicator of the sample's purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 50.69 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 7.09 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.70 |

| Sulfur (S) | 32.065 | 1 | 32.065 | 22.55 |

| Total | 142.225 | 100.00 |

X-ray Crystallography for Three-Dimensional Structural Analysis

For an unambiguous determination of the three-dimensional structure of this compound, X-ray crystallography is the gold standard technique. This method requires the compound to be in a crystalline form. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern.

Analysis of this pattern allows for the calculation of the precise spatial coordinates of every atom in the molecule, revealing detailed information such as:

Bond lengths: The exact distances between bonded atoms.

Bond angles: The angles formed between adjacent bonds.

Torsional angles: The dihedral angles that define the molecule's conformation.

Stereochemistry: The absolute configuration of the chiral center.

This technique provides the most definitive structural evidence for the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used for two primary purposes in the context of this compound: monitoring the progress of its synthesis and assessing the purity of the final product. libretexts.org

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials. researchgate.net The plate is then developed in a suitable solvent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. libretexts.org A reaction is considered complete when the starting material spot is no longer visible.

For purity assessment, a single spot of the purified compound is applied to the TLC plate. After development, the presence of a single spot indicates a pure compound. The appearance of multiple spots suggests the presence of impurities. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes.

Computational and Theoretical Investigations of 2 1,3 Thiazol 2 Yl Propan 1 Amine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction of a ligand with the active site of a protein. While specific molecular docking studies exclusively focused on 2-(1,3-Thiazol-2-yl)propan-1-amine are not extensively documented in publicly available literature, the broader class of thiazole (B1198619) derivatives has been the subject of numerous such investigations against various biological targets.

For instance, studies on other 2-aminothiazole (B372263) derivatives have shown their potential to interact with a range of enzymes and receptors. Molecular docking simulations of thiazole derivatives have revealed potential inhibitory activity against targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.netresearchgate.net In these studies, the thiazole ring often participates in key interactions, such as hydrogen bonding and pi-stacking, with amino acid residues in the active site of the target protein. For example, docking studies of some thiazole derivatives against DNA gyrase have shown favorable binding interactions, comparable to known inhibitors. nih.gov

Hypothetically, in a docking study involving this compound, the thiazole ring could act as a hydrogen bond acceptor through its nitrogen and sulfur atoms. The primary amine group is also a potential hydrogen bond donor and acceptor, which could be crucial for anchoring the ligand within a binding pocket. The ethyl group attached to the chiral center would influence the steric fit of the molecule into the active site. The predicted binding energy, often expressed in kcal/mol, would provide a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.

A hypothetical docking study of this compound against a kinase, a common drug target, might reveal interactions with key residues in the ATP-binding site. The predicted interactions could be tabulated as follows:

| Receptor Amino Acid | Type of Interaction | Ligand Atom/Group Involved |

| Glutamic Acid | Hydrogen Bond (Donor) | Amine (NH2) |

| Leucine | Hydrophobic Interaction | Propyl side chain |

| Valine | van der Waals Interaction | Thiazole ring |

| Phenylalanine | Pi-Pi Stacking | Thiazole ring |

Such predictive studies are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency and selectivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing molecular geometries and calculating a wide range of electronic properties. DFT studies on thiazole-containing compounds have provided deep insights into their reactivity and stability. researchgate.netresearchgate.netmdpi.com

For this compound, a DFT study, likely using a functional such as B3LYP with a suitable basis set like 6-31G*, would begin with geometry optimization. This process finds the lowest energy conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. In an MEP map of this compound, the nitrogen atom of the amine group and the nitrogen atom in the thiazole ring would likely be regions of high negative potential (red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amine group would be regions of high positive potential (blue), indicating their tendency to act as electron donors in hydrogen bonds.

A table of selected calculated properties for this compound from a hypothetical DFT study might look like this:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 Debye |

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and reactivity.

Quantitative Structure-Toxicity Relationship (QSTR) Studies and Predictive Modeling

Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that attempt to predict the toxicity of a chemical based on its molecular structure. These models are a key component of computational toxicology and are used to screen compounds for potential toxicity early in the drug development process.

A QSTR model for predicting, for example, the acute toxicity (LD50) of a series of aminothiazole derivatives might be developed using multiple linear regression (MLR) or more advanced machine learning algorithms. The resulting equation would look something like:

log(1/LD50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

For this compound, relevant descriptors might include its octanol-water partition coefficient (logP), which is a measure of lipophilicity, and quantum chemical descriptors derived from DFT calculations. researchgate.net

A hypothetical QSTR prediction for this compound could be presented in a table:

| Toxicity Endpoint | Predicted Value | Applicability Domain |

| Acute Oral Toxicity (Rat LD50) | 500 mg/kg | Within the model's domain |

| Mutagenicity (Ames Test) | Negative | Within the model's domain |

| hERG Inhibition (pIC50) | 5.2 | Within the model's domain |

It is crucial to consider the applicability domain of the QSTR model. This defines the chemical space for which the model is expected to make reliable predictions. As such, the predictions for this compound would be most reliable if the model's training set included structurally similar compounds.

Molecular Interaction Mechanisms Involving 2 1,3 Thiazol 2 Yl Propan 1 Amine Scaffolds

Enzyme Inhibition Mechanisms at a Molecular Level

Derivatives of the 2-aminothiazole (B372263) core, structurally related to the 2-(1,3-thiazol-2-yl)propan-1-amine scaffold, have been identified as potent inhibitors of several metabolic enzymes. nih.gov These compounds exert their inhibitory effects through specific molecular interactions within the active sites of target enzymes.

One notable example is the inhibition of carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibitory activity of these thiazole (B1198619) derivatives is often attributed to the coordination of the thiazole ring's nitrogen and/or exocyclic amino group with the zinc ion present in the active site of carbonic anhydrases. For cholinesterases, the inhibition mechanism likely involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site, thereby blocking the binding of the natural substrate, acetylcholine.

Molecular docking studies have provided further insight into these inhibitory mechanisms, revealing the specific amino acid residues that interact with the thiazole derivatives. nih.gov For instance, the 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole compound demonstrated high inhibitory potency against hCA I, hCA II, AChE, and BChE, with estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol, respectively. nih.gov These findings underscore the importance of the specific substituents on the thiazole ring in determining the inhibitory potency and selectivity.

Table 1: Inhibition Constants (Ki) and Binding Energies of 2-Amino Thiazole Derivatives Against Various Enzymes

| Compound | Target Enzyme | Ki (µM) | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 | - |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 | - |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 | - |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 | - |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I | - | -6.75 |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA II | - | -7.61 |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE | - | -7.86 |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | BChE | - | -7.96 |

Data sourced from a study on 2-amino thiazole derivatives as inhibitors of metabolic enzymes. nih.gov

Receptor Modulation through Specific Binding Interactions

The this compound scaffold is also a key feature in molecules that modulate the activity of various receptors. Thiazole derivatives have been shown to act as both allosteric modulators and antagonists at different receptor types.

For example, thiazole carboxamide derivatives have been investigated for their effects on GluA2 AMPA receptors. nih.gov One such derivative, MMH-5, was identified as a negative allosteric modulator of GluA2 AMPA receptors, significantly reducing the current amplitude and altering the deactivation and desensitization rates. nih.gov Docking simulations suggest that these compounds bind to a site distinct from the agonist-binding site, thereby allosterically modulating the receptor's function. nih.gov

In another example, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov The antagonist N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to be a selective and largely noncompetitive antagonist of ZAC, suggesting it acts as a negative allosteric modulator by targeting the transmembrane and/or intracellular domains of the receptor. nih.gov

Table 2: Functional Activity of Thiazole Derivatives at Specific Receptors

| Compound | Receptor Target | Activity | Key Findings |

|---|---|---|---|

| MMH-5 | GluA2 AMPA Receptor | Negative Allosteric Modulator | Significant reduction in current amplitude and altered receptor kinetics. nih.gov |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Zinc-Activated Channel (ZAC) | Selective Antagonist (Negative Allosteric Modulator) | Noncompetitive antagonism of Zn2+-induced signaling. nih.gov |

This table summarizes the modulatory effects of specific thiazole derivatives on their respective receptor targets.

Hydrogen Bonding and π-π Stacking in Molecular Recognition

The molecular recognition of ligands containing the this compound scaffold by their biological targets is often mediated by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. The thiazole ring itself can participate in both types of interactions.

The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the amino group at the 2-position can act as a hydrogen bond donor. The solid-state packing of 2-amino-4-phenyl-1,3-thiazole derivatives reveals a variety of hydrogen-bonding networks, including the characteristic R-2(2)(8) hydrogen-bonded dimers. soton.ac.uk In some structures, N-H···π hydrogen-bonding interactions are also observed. soton.ac.uk

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies on derivatives of the this compound scaffold have provided valuable insights into the structural requirements for biological activity. These studies systematically modify the substituents on the thiazole ring and other parts of the molecule to determine their effect on potency and selectivity.

For instance, in a series of 2,4-disubstituted thiazole derivatives, the nature of the substituent at the 4-position of the thiazole ring was found to be crucial for antimicrobial activity. ijper.org Similarly, for a series of N-(thiazol-2-yl)-benzamide analogs acting as ZAC antagonists, modifications to both the thiazole ring and the phenyl ring significantly impacted their inhibitory activity. nih.gov

SAR studies on thiazole and thiadiazole derivatives as human adenosine A3 receptor antagonists revealed that substitutions with a 4-methoxyphenyl group and aliphatic acyl groups led to a significant enhancement of binding affinity. nih.gov These studies are essential for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Table 3: Summary of Key SAR Findings for Thiazole Derivatives

| Compound Series | Biological Target/Activity | Key SAR Findings |

|---|---|---|

| 2,4-disubstituted thiazoles | Antimicrobial | The nature of the substituent at the 4-position is critical for activity. ijper.org |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) Antagonism | Modifications to both the thiazole and phenyl rings influence inhibitory potency. nih.gov |

| Thiazole and thiadiazole derivatives | Human Adenosine A3 Receptor Antagonism | 4-methoxyphenyl and aliphatic acyl substitutions enhance binding affinity. nih.gov |

DNA Binding and Cleavage Studies at the Molecular Level

Certain derivatives of the this compound scaffold have been shown to interact with DNA, leading to binding and, in some cases, cleavage of the DNA strands. These interactions are of interest for the development of novel anticancer agents.

A novel series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives demonstrated the ability to cleave pBR322 plasmid DNA, with their nuclease activity being significantly enhanced upon irradiation at 365 nm. nih.gov Mechanistic studies suggest that the photocleavage occurs through the generation of singlet oxygen and superoxide free radicals. nih.gov

The binding of these compounds to calf thymus DNA (CT-DNA) has been investigated using spectroscopic techniques. nih.gov Compounds 3b and 3c, incorporating thienyl and pyridyl moieties, respectively, exhibited good binding characteristics with CT-DNA, with binding constants (Kb) of 6.68 × 104 M−1 and 1.19 × 104 M−1, respectively. nih.gov These findings suggest that the thiazole-based scaffold can serve as a platform for the design of photo-activated DNA cleaving agents.

Table 4: DNA Interaction Properties of Thiazole-Based Cyanoacrylamide Derivatives

| Compound | DNA Binding Constant (Kb) with CT-DNA (M−1) | DNA Cleavage Activity |

|---|---|---|

| 3b (with thienyl moiety) | 6.68 × 104 | Enhanced nuclease activity upon irradiation. nih.gov |

| 3c (with pyridyl moiety) | 1.19 × 104 | Enhanced nuclease activity upon irradiation. nih.gov |

This table presents the DNA binding and cleavage characteristics of specific thiazole derivatives. nih.gov

Emerging Research Frontiers and Future Outlook for 2 1,3 Thiazol 2 Yl Propan 1 Amine

Innovations in Synthetic Methodologies and Process Optimization

The synthesis of thiazole (B1198619) derivatives, including 2-(1,3-Thiazol-2-yl)propan-1-amine, has traditionally been achieved through methods like the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.comresearchgate.net However, recent research has focused on developing more efficient, environmentally friendly, and scalable synthetic routes.

Innovations in this area include the use of green chemistry principles such as employing renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. bepls.comresearchgate.net Techniques like microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are being explored to offer advantages in terms of reaction times, scalability, and ease of purification. researchgate.netmdpi.com For instance, one-pot multicomponent reactions are being developed to produce thiazole derivatives with good yields in a more sustainable manner. researchgate.net Another approach involves the dehydrogenation of thiazoline (B8809763) derivatives using various catalysts to form the thiazole ring. ijper.orgderpharmachemica.com The development of heterogeneous catalytic systems, such as those based on modified chitosan, is also a promising area, offering ease of catalyst separation, recovery, and reusability. mdpi.com

These optimized synthetic strategies are crucial for the cost-effective production of this compound and its analogs, paving the way for their broader investigation and application.

Exploration of Novel Derivatives and Analogues for Chemical Diversity

The core structure of this compound serves as a versatile scaffold for the generation of a diverse library of novel derivatives and analogues. alljournals.cn Researchers are actively exploring modifications at various positions of the thiazole ring and the propanamine side chain to investigate structure-activity relationships (SAR). nih.govacademie-sciences.frmdpi.com

The synthesis of these new chemical entities often involves well-established organic reactions. For example, the amino group of this compound can be readily acylated or alkylated to introduce a wide range of substituents. academie-sciences.fr Furthermore, substitutions can be made on the thiazole ring itself. nih.govmdpi.com The exploration of these derivatives is driven by the quest for compounds with enhanced or novel biological activities. For instance, studies have shown that the introduction of different aryl groups or heterocyclic moieties can significantly influence the antimicrobial or anticancer properties of thiazole-containing compounds. nih.govnih.gov

The table below showcases some examples of thiazole derivatives and the synthetic strategies employed.

| Derivative Type | Synthetic Approach | Reference |

| N-acylated derivatives | Reaction with carboxylic acids or acid chlorides. | academie-sciences.fr |

| N-alkylated derivatives | Reductive amination reactions. | academie-sciences.fr |

| Substituted thiazole ring | Suzuki coupling reactions to introduce aryl or heteroaryl groups. | nih.govmdpi.com |

| Thiazole-pyrazoline hybrids | Condensation reactions with appropriate precursors. | nih.gov |

This systematic exploration of chemical space around the this compound core is essential for identifying lead compounds for further development in various scientific disciplines.

Advanced Computational Modeling Approaches and Predictive Chemistry

In recent years, advanced computational modeling and predictive chemistry have become indispensable tools in the study of thiazole derivatives. laccei.orgimist.maresearchgate.net These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer significant advantages in terms of cost and time efficiency for predicting the biological activities and properties of new compounds. laccei.orgresearchgate.net

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict their antimicrobial and anti-inflammatory activities. laccei.orgresearchgate.net These models help in identifying key molecular descriptors that influence the biological response, thereby guiding the design of more potent analogues. laccei.orgimist.maresearchgate.net

Molecular docking simulations provide insights into the binding interactions between a ligand, such as a thiazole derivative, and its biological target at the atomic level. nih.govnih.govrsc.org This technique is crucial for understanding the mechanism of action and for optimizing the binding affinity of a compound. For instance, docking studies have been used to investigate the binding of thiazole derivatives to enzymes like tubulin and phospholipase A2. nih.govnih.gov The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. nih.gov

The integration of these computational approaches allows for the rational design of novel this compound derivatives with desired properties, accelerating the discovery process.

Expanding Applications in Niche Scientific Disciplines

While the pharmacological potential of thiazole derivatives is well-documented, research is also uncovering their utility in other niche scientific disciplines. laccei.orgresearchgate.netmdpi.com The unique chemical properties of the thiazole ring make it a valuable component in the development of new materials and agricultural chemicals.

In materials science, the thiazole moiety can be incorporated into polymers and organic dyes. Its aromatic nature and the presence of heteroatoms can impart desirable electronic and optical properties.

In agricultural science, some thiazole derivatives have shown promise as herbicides and fungicides. nih.gov The ability to modify the structure of this compound allows for the development of compounds with selective activity against specific pests or weeds, potentially leading to more environmentally friendly crop protection solutions. For example, certain thiazole compounds have been investigated for their ability to promote plant growth and increase crop yields. researchgate.net

The exploration of these expanding applications highlights the versatility of the this compound scaffold beyond its traditional use in medicinal chemistry.

Environmental Behavior and Fate of Thiazole Compounds in Ecological Systems

As with any class of chemical compounds that sees widespread use, understanding the environmental behavior and fate of thiazole derivatives is of paramount importance. mdpi.comresearchgate.net Thiazoles can enter the environment through various pathways, and their persistence, degradation, and potential toxicity are subjects of ongoing research. mdpi.com

Studies have shown that some thiazole derivatives can be persistent in aquatic environments. nih.gov The degradation of these compounds can occur through processes such as photolysis and biodegradation by microbial communities. mdpi.comnih.gov For instance, research has identified bacteria, such as Rhodococcus species, that are capable of degrading benzothiazoles, a related class of compounds. alljournals.cnnih.gov The degradation pathways often involve initial hydroxylation of the thiazole ring. nih.gov

The ecotoxicity of thiazole compounds is also a key consideration. researchgate.net Some benzothiazoles have been shown to exhibit neurotoxic effects in certain organisms. researchgate.net Therefore, a thorough assessment of the environmental risks associated with new thiazole derivatives is crucial before their large-scale application. This includes evaluating their potential for bioaccumulation and their effects on non-target organisms.

A comprehensive understanding of the environmental impact of compounds like this compound and its derivatives is essential for ensuring their sustainable use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-(1,3-thiazol-2-yl)propan-1-amine with high purity?

- Methodology : Reductive amination is a common approach, where a ketone precursor (e.g., 1,3-thiazol-2-ylacetone) reacts with ammonia under hydrogenation conditions using catalysts like palladium or Raney nickel. Alternative routes involve coupling thiazole derivatives with propan-1-amine backbones via nucleophilic substitution. For example, halogenated thiazoles (e.g., 2-chlorothiazole) can react with propan-1-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization. Impurities often arise from incomplete reduction or side reactions at the thiazole sulfur atom.

Q. How can researchers characterize the molecular structure and purity of this compound?

- Analytical Tools :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine (-NH₂) and thiazole ring protons (e.g., δ 7.2–8.5 ppm for thiazole protons).

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (C₆H₁₀N₂S; m/z ≈ 142.06).

- X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves bond angles and confirms stereochemistry.

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?

- In Vitro Assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α production in macrophage models .

- Mechanistic Studies : Use fluorescence-based assays to evaluate interactions with target enzymes (e.g., nitric oxide synthases) .

Q. How does the thiazole ring influence the compound’s stability under varying pH conditions?

- Methodology : Conduct stability studies by incubating the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.

- Findings : The thiazole ring enhances stability in acidic conditions but may undergo hydrolysis in strongly basic environments (pH > 10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-amine derivatives?

- Case Study : Conflicting data on anti-cancer efficacy may arise from differences in cell line specificity or assay protocols. For example, a compound may show IC₅₀ = 10 µM in HeLa cells but no activity in A549 cells due to variable expression of drug transporters.

- Resolution : Standardize assays across multiple cell lines and validate results with orthogonal methods (e.g., apoptosis markers like Annexin V) .

Q. What crystallographic challenges arise when determining the structure of this compound derivatives?

- Challenges :

- Disorder in the Thiazole Ring : Common in non-planar derivatives; mitigate by cooling crystals to 100 K during data collection.

- Hydrogen Bonding Ambiguities : Use SHELXL’s restraints for amine groups and validate via Hirshfeld surface analysis .

Q. How can synthetic routes be optimized to minimize byproducts in large-scale synthesis?

- Optimization Strategies :

- Flow Chemistry : Reduces side reactions (e.g., oxidation) by controlling residence time and temperature .

- Catalyst Screening : Test Pd/C vs. PtO₂ for reductive amination; PtO₂ may offer higher selectivity for the primary amine .

- Byproduct Analysis : Common impurities include dimeric species (e.g., Schiff bases) and dehalogenated thiazoles.

Q. What computational methods predict the compound’s interaction with biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or kinase domains.

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .

- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.